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Introduction
Hydroxysafflor yellow A (HSYA) is the primary water-soluble active component extracted

from the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditionally

used in Chinese medicine to improve blood circulation, HSYA has garnered significant scientific

interest for its potential therapeutic applications in a range of cardiovascular diseases (CVDs).

[2][3] Preclinical studies have demonstrated its efficacy in mitigating conditions such as

myocardial and cerebral ischemia, atherosclerosis, and hypertension.[4] The therapeutic

potential of HSYA is attributed to its multifaceted pharmacological activities, including potent

anti-inflammatory, antioxidant, anti-apoptotic, and pro-angiogenic effects.[3][5] This technical

guide provides an in-depth overview of the current research on HSYA for cardiovascular

applications, focusing on its mechanisms of action, experimental protocols, and quantitative

efficacy data to support further investigation and drug development.

Pharmacokinetics and Drug Delivery
Understanding the pharmacokinetic profile of HSYA is crucial for its development as a

therapeutic agent. Studies in animal models have characterized its absorption, distribution,

metabolism, and excretion. HSYA exhibits linear pharmacokinetics at intravenous doses

ranging from 3 to 24 mg/kg in rats and 6 to 24 mg/kg in dogs.[6] However, its oral bioavailability

is low, a characteristic of Biopharmaceutics Classification System (BCS) class III drugs.[3][7]

Efforts to improve its oral absorption, such as the use of self-double-emulsifying drug delivery
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systems (SDEDDS), have shown promise, increasing relative bioavailability by over two-fold in

rat models.[8]

Table 1: Pharmacokinetic Parameters of Hydroxysafflor Yellow A
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Parameter Species
Administration
Route & Dose

Value Reference

Oral

Bioavailability
Rat Oral 1.2% [3][7][9]

Elimination Half-

life (t½)
Human

Intravenous (35,

70, 140 mg)
3.32 h [3][7]

Peak

Concentration

(Cmax)

Human
Intravenous (35

mg)
2.02 ± 0.18 mg/L [3][7]

Human
Intravenous (70

mg)
7.47 ± 0.67 mg/L [3][7]

Human
Intravenous (140

mg)

14.48 ± 4.70

mg/L
[3][7]

Plasma Protein

Binding
Rat Intravenous

48.0% - 54.6%

(at 72 h)
[3][6][7]

Excretion (48h

post-dose)
Rat

Intravenous (3

mg/kg)

Urinary: 52.6 ±

17.9%
[6]

Rat
Intravenous (3

mg/kg)

Fecal: 8.4 ±

5.3%
[6]

Rat
Intravenous (3

mg/kg)

Biliary (24h): 1.4

± 1.0%
[6]

Excretion (24h

post-dose)
Rat

Oral (12.5

mg/kg)
Urinary: 2.9% [9]

Rat
Oral (12.5

mg/kg)
Fecal: 48% [9]

Rat
Oral (12.5

mg/kg)
Biliary: 0.062% [9]

Core Mechanisms of Cardioprotection
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HSYA exerts its protective effects on the cardiovascular system through the modulation of a

complex network of signaling pathways. Its primary mechanisms involve mitigating

inflammation, reducing oxidative stress, inhibiting apoptosis, regulating autophagy, and

protecting the vasculature.[4][5]

Anti-Inflammatory Effects
Chronic inflammation is a key driver in the pathogenesis of atherosclerosis and contributes

significantly to the damage seen in ischemia-reperfusion injury.[10][11] HSYA has been shown

to suppress inflammatory responses through several key pathways.

Inhibition of the NF-κB Pathway: HSYA can suppress the activation of the nuclear factor-

kappa B (NF-κB) pathway, a central regulator of inflammation.[4][12] It has been shown to

inhibit TNF-α-induced inflammatory responses by targeting the TNF-α receptor type 1

(TNFR1), leading to reduced NF-κB p65 nuclear translation and decreased expression of

adhesion molecules like ICAM-1.[1][4]

Suppression of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein

complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and

IL-18. HSYA effectively inhibits the activation of the NLRP3 inflammasome in the context of

myocardial ischemia/reperfusion injury, thereby reducing the secretion of these damaging

cytokines.[5][13][14]

Modulation of the JAK/STAT Pathway: HSYA can decrease myocardial injury by inhibiting the

Janus kinase 2 (JAK2)/signal transducer and activator of transcription 1 (STAT1) pathway,

which is involved in cytokine signaling and inflammatory processes.[15][16]
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HSYA's multi-target anti-inflammatory action.

Antioxidant Effects
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS)

production and antioxidant defenses, is a major contributor to cardiovascular pathologies,

including ischemia/reperfusion injury and atherosclerosis.[17][18][19] HSYA mitigates oxidative

stress primarily through the activation of the Nrf2 signaling pathway.

Activation of the Nrf2/HO-1 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a

master regulator of the antioxidant response. HSYA promotes the activation of the Nrf2/heme

oxygenase-1 (HO-1) signaling pathway.[4] This enhances the expression of antioxidant
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enzymes, which neutralize ROS and protect cardiomyocytes from oxidative damage.[1][20]

This mechanism is also linked to the PI3K/Akt pathway, which can facilitate Nrf2

translocation.[20]
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HSYA activates the Nrf2 antioxidant pathway.
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Anti-apoptotic Effects
Apoptosis, or programmed cell death, of cardiomyocytes and endothelial cells is a critical event

in myocardial infarction and heart failure. HSYA confers significant anti-apoptotic effects by

modulating key regulators of cell death.

Regulation of Bcl-2 Family Proteins: HSYA treatment upregulates the expression of the anti-

apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[13][21] This shift in

the Bcl-2/Bax ratio helps to maintain mitochondrial membrane integrity and prevent the

release of cytochrome c, a key step in the intrinsic apoptotic cascade.[21]

Inhibition of Caspases: Caspase-3 is a primary executioner caspase in the apoptotic

pathway. HSYA has been shown to inhibit the activation of caspase-3, thereby blocking the

final steps of apoptosis.[13][15]

Activation of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling

pathway is a crucial pro-survival pathway. HSYA activates PI3K/Akt signaling, which in turn

can inhibit downstream pro-apoptotic targets like glycogen synthase kinase 3β (GSK3β) and

promote cell survival.[2][4][20]

Regulation of Autophagy
Autophagy is a cellular recycling process that can be either protective or detrimental in the

heart, depending on the context. Moderate induction of autophagy is considered protective

against ischemia/reperfusion injury.[13] HSYA has been found to promote protective autophagy.

Modulation of the AMPK/mTOR Pathway: HSYA activates AMP-activated protein kinase

(AMPK) and inhibits the mammalian target of rapamycin (mTOR), a key negative regulator of

autophagy.[13] This activation of the AMPK/mTOR signaling pathway promotes the formation

of autophagosomes, upregulating autophagy-related proteins like Beclin-1 (BECN1), Atg5,

and LC3II, while downregulating p62.[13] This process helps clear damaged organelles and

proteins, preserving cardiomyocyte function during stress.[13]
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HSYA's dual role in cell survival pathways.

Vascular Protection and Anti-Atherosclerosis
HSYA demonstrates significant protective effects on the vasculature, which is critical for

preventing atherosclerosis and promoting recovery from ischemic events.
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Endothelial Cell Protection: HSYA protects vascular endothelial cells from injury induced by

factors like oxidized low-density lipoprotein (ox-LDL) and hypoxia.[4][21] It enhances

endothelial cell survival under hypoxic conditions by upregulating the Bcl-2/Bax ratio and

promoting the accumulation of hypoxia-inducible factor-1 alpha (HIF-1α), which in turn

increases the expression of vascular endothelial growth factor (VEGF).[21]

Anti-Atherosclerotic Effects: HSYA alleviates atherosclerosis by inhibiting macrophage-

mediated inflammation and pathological lymphangiogenesis around plaques.[22] It achieves

this by suppressing the PI3K/Akt/mTOR and NF-κB pathways in macrophages.[22][23]

Furthermore, HSYA can mitigate lipid deposition and reduce inflammatory responses in

atherosclerotic models by inhibiting the Piezo1-YAP/JNK signaling pathway.[10]

Regulation of Calcium Channels: HSYA has been shown to inhibit L-type calcium channels

(LTCC).[24][25] During ischemia/reperfusion, excessive calcium influx through LTCCs leads

to calcium overload, a key trigger of cell death. By inhibiting these channels, HSYA prevents

this overload, thereby protecting cardiomyocytes.[24][25]

Table 2: Efficacy of HSYA in Animal Models of Myocardial Ischemia/Reperfusion (MI/R) Injury
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Model HSYA Dose
Outcome
Measure

Result Reference

Rat MI/R 4, 8, 16 mg/kg
Myocardial

Infarct Size

Dose-dependent

reduction
[1][13]

Rat MI/R 16 mg/kg
TUNEL-positive

cells (Apoptosis)

Significant

reduction (most

effective dose)

[13]

Rat MI/R 4, 8, 16 mg/kg
Serum TNF-α,

IL-1β, IL-18

Significant

reduction at all

doses

[13]

Rat Acute MI 4, 8 mg/kg
Myocardial

Infarct Size

Significant

reduction
[26]

Rat Acute MI 4, 8 mg/kg
Serum Creatine

Kinase (CK)

Significant

inhibition of

elevation

[26]

Rat Acute MI 4, 8 mg/kg
Myocardial SOD

& eNOS activity

Significant

increase
[26]

Rat MI/R Not specified
Myocardial

Infarct Size
Decreased [15]

Rat MI/R Not specified
Serum cTnI, IL-6,

LDH
Decreased [15]

Rat MI/R Not specified
Myocardial SOD

activity
Increased [15]

Rat MI/R Not specified
Myocardial MDA

content
Decreased [15]

Experimental Protocols
Standardized protocols are essential for the consistent evaluation of HSYA's therapeutic

effects. Below are representative methodologies for key in vivo and in vitro experiments.
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In Vivo Myocardial Ischemia/Reperfusion (MI/R) Model
This model is the gold standard for studying the pathophysiology of myocardial infarction and

for testing potential cardioprotective agents.

Animals: Male Sprague-Dawley rats (250-300 g) are commonly used.[15][26]

Anesthesia and Ventilation: Rats are anesthetized (e.g., with sodium pentobarbital, 50

mg/kg, i.p.) and mechanically ventilated.

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior

descending (LAD) coronary artery is identified and ligated with a suture (e.g., 6-0 silk).

Ischemia is confirmed by the appearance of a pale color in the myocardium.

Ischemia and Reperfusion: The LAD is typically occluded for 30 minutes, followed by 24

hours of reperfusion, during which the ligature is released.[13]

HSYA Administration: HSYA is dissolved in saline and administered, often via intravenous

(tail vein) or intraperitoneal injection, at various doses (e.g., 4, 8, 16 mg/kg) prior to the

reperfusion phase.[1][13]

Endpoint Analysis:

Infarct Size Measurement: Hearts are excised, frozen, and sliced. Slices are incubated in

1% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while the

infarcted area remains pale. The infarct size is expressed as a percentage of the area at

risk (AAR).[13][15]

Cardiac Function: Echocardiography can be performed to measure parameters like left

ventricular ejection fraction (LVEF).

Biochemical Analysis: Blood samples are collected to measure serum levels of cardiac

injury markers (cTnI, CK-MB) and inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

[13][15]

Histology and Molecular Analysis: Heart tissue is collected for TUNEL staining (apoptosis),

H&E staining (morphology), and Western blotting (protein expression of signaling pathway
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components).[13][15]

In Vitro Hypoxia/Reoxygenation (H/R) Model
This cellular model mimics the conditions of ischemia and reperfusion, allowing for detailed

mechanistic studies.

Cell Lines: H9c2 rat cardiomyoblasts or neonatal rat primary cardiomyocytes (NPCMs) are

frequently used.[20][24]

Cell Culture: Cells are cultured in standard medium (e.g., DMEM) supplemented with fetal

bovine serum and antibiotics.

HSYA Treatment: Cells are pre-treated with various concentrations of HSYA for a specified

duration before hypoxia.

Hypoxia Induction: The culture medium is replaced with a glucose-free, serum-free medium.

Cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a period of 4-6 hours.

Reoxygenation: The hypoxic medium is replaced with normal culture medium, and cells are

returned to a normoxic incubator (95% air, 5% CO₂) for 12-24 hours.

Endpoint Analysis:

Cell Viability: Assessed using MTT or LDH release assays.[21]

Apoptosis: Measured by flow cytometry using Annexin V/PI staining or by TUNEL assay.

[21]

ROS Production: Detected using fluorescent probes like DCFH-DA.

Mitochondrial Membrane Potential: Assessed using JC-1 staining.[24]

Protein Expression: Key proteins in signaling pathways (e.g., p-Akt, Nrf2, cleaved

caspase-3) are quantified by Western blot analysis.[20]
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General Experimental Workflow for HSYA Evaluation
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Workflow for preclinical evaluation of HSYA.
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Conclusion and Future Directions
Hydroxysafflor yellow A has demonstrated significant potential as a therapeutic agent for

cardiovascular diseases in a substantial body of preclinical research.[4][5] Its ability to

concurrently target multiple pathological processes—including inflammation, oxidative stress,

apoptosis, and autophagy—positions it as a promising candidate for multifactorial conditions

like ischemic heart disease and atherosclerosis.[2][5] The compound's efficacy in reducing

infarct size, preserving cardiac function, and mitigating cellular damage is well-documented in

animal and cell-based models.[1][2][13][15]

However, the transition from preclinical findings to clinical application requires further

investigation. Key limitations of the current research include a primary focus on acute injury

models, a lack of long-term safety and efficacy data, and the compound's low oral

bioavailability.[2][3][7]

Future research should focus on:

Advanced Drug Delivery: Developing novel formulations to enhance the oral bioavailability

and targeted delivery of HSYA.[8]

Chronic Disease Models: Evaluating the efficacy of HSYA in animal models that more closely

mimic chronic human cardiovascular diseases, such as those with co-morbidities like

hypertension or hyperlipidemia.[2]

Clinical Trials: Designing and conducting well-controlled clinical trials to establish the safety,

tolerability, and efficacy of HSYA in human patients with cardiovascular disease.

Target Identification: Further elucidating the direct molecular targets of HSYA to refine our

understanding of its mechanisms and potentially develop more potent derivatives.

In summary, HSYA is a compelling natural product with a strong scientific foundation supporting

its cardioprotective effects. Continued, rigorous research is warranted to fully realize its

therapeutic potential for patients with cardiovascular disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Safflower Yellow Pigments in Coronary Heart Disease: Mechanisms, Applications, and
Future Perspectives [xiahepublishing.com]

2. Hydroxysafflor yellow A for ischemic heart diseases: a systematic review and meta-
analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]

3. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical
Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC
[pmc.ncbi.nlm.nih.gov]

4. Therapeutic Potential of Hydroxysafflor Yellow A on Cardio-Cerebrovascular Diseases -
PMC [pmc.ncbi.nlm.nih.gov]

5. Frontiers | Hydroxysafflor yellow A for ischemic heart diseases: a systematic review and
meta-analysis of animal experiments [frontiersin.org]

6. Pharmacokinetics and excretion of hydroxysafflor yellow A, a potent neuroprotective agent
from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources,
Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological
Effects [frontiersin.org]

8. Enhanced absorption of hydroxysafflor yellow A using a self-double-emulsifying drug
delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Mitigating effects of hydroxysafflor yellow a on atherosclerotic inflammatory responses
based on flavonoid macromolecule compound: Inhibition of Piezo1-YAP/JNK protein
pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

11. HA and HS Changes in Endothelial Inflammatory Activation - PMC
[pmc.ncbi.nlm.nih.gov]

12. Frontiers | Therapeutic Potential of Hydroxysafflor Yellow A on Cardio-Cerebrovascular
Diseases [frontiersin.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 18 Tech Support

https://www.benchchem.com/product/b15566693?utm_src=pdf-custom-synthesis
https://www.xiahepublishing.com/2835-6357/FIM-2025-00016
https://www.xiahepublishing.com/2835-6357/FIM-2025-00016
https://pmc.ncbi.nlm.nih.gov/articles/PMC12014549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12014549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7550755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7550755/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1510657/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1510657/full
https://pubmed.ncbi.nlm.nih.gov/16557455/
https://pubmed.ncbi.nlm.nih.gov/16557455/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.579332/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.579332/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.579332/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3415323/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3415323/
https://www.researchgate.net/publication/285013720_Pharmacokinetics_of_hydroxysafflor_yellow_A_in_rats
https://pubmed.ncbi.nlm.nih.gov/40220830/
https://pubmed.ncbi.nlm.nih.gov/40220830/
https://pubmed.ncbi.nlm.nih.gov/40220830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8229641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8229641/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01265/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01265/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Hydroxysafflor Yellow A Protects Against Myocardial Ischemia/Reperfusion Injury via
Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Hydroxysafflor Yellow A mitigated myocardial ischemia/reperfusion injury by inhibiting the
activation of the JAK2/STAT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

16. The effect of hydroxy safflower yellow A on coronary heart disease through Bcl-2/Bax
and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

17. Oxidative Stress in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Oxidative Stress and Antioxidant Treatments in Cardiovascular Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

19. Oxidative Stress in Cardiovascular Diseases [mdpi.com]

20. Upregulation of heme oxygenase-1 expression by hydroxysafflor yellow A conferring
protection from anoxia/reoxygenation-induced apoptosis in H9c2 cardiomyocytes - PubMed
[pubmed.ncbi.nlm.nih.gov]

21. Hydroxysafflor yellow A enhances survival of vascular endothelial cells under hypoxia via
upregulation of the HIF-1 alpha-VEGF pathway and regulation of Bcl-2/Bax - PubMed
[pubmed.ncbi.nlm.nih.gov]

22. Hydroxysafflor yellow A regulates lymphangiogenesis and inflammation via the inhibition
of PI3K on regulating AKT/mTOR and NF-κB pathway in macrophages to reduce
atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

23. researchgate.net [researchgate.net]

24. Hydroxysafflor Yellow A Ameliorates Myocardial Ischemia/Reperfusion Injury by
Suppressing Calcium Overload and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

25. Hydroxysafflor Yellow A Ameliorates Myocardial Ischemia/Reperfusion Injury by
Suppressing Calcium Overload and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

26. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [Hydroxysafflor Yellow A: A Technical Guide for
Cardiovascular Disease Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566693#hydroxysafflor-yellow-a-for-
cardiovascular-disease-research]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7406911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7406911/
https://www.researchgate.net/figure/Hydroxysafflor-yellow-A-HSYA-reduces-myocardial-apoptosis-A-B-Representative-images_fig2_343311615
https://pmc.ncbi.nlm.nih.gov/articles/PMC6605301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6605301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5769294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5769294/
https://pubmed.ncbi.nlm.nih.gov/32937950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7766219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7766219/
https://www.mdpi.com/2076-3921/9/9/864
https://pubmed.ncbi.nlm.nih.gov/21497407/
https://pubmed.ncbi.nlm.nih.gov/21497407/
https://pubmed.ncbi.nlm.nih.gov/21497407/
https://pubmed.ncbi.nlm.nih.gov/18670359/
https://pubmed.ncbi.nlm.nih.gov/18670359/
https://pubmed.ncbi.nlm.nih.gov/18670359/
https://pubmed.ncbi.nlm.nih.gov/36738477/
https://pubmed.ncbi.nlm.nih.gov/36738477/
https://pubmed.ncbi.nlm.nih.gov/36738477/
https://www.researchgate.net/publication/353710897_Hydroxysafflor_yellow_A_a_natural_compound_from_Carthamus_tinctorius_L_with_good_effect_of_alleviating_atherosclerosis
https://pubmed.ncbi.nlm.nih.gov/34093960/
https://pubmed.ncbi.nlm.nih.gov/34093960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8163549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8163549/
https://www.tandfonline.com/doi/full/10.1080/13880200902822612
https://www.benchchem.com/product/b15566693#hydroxysafflor-yellow-a-for-cardiovascular-disease-research
https://www.benchchem.com/product/b15566693#hydroxysafflor-yellow-a-for-cardiovascular-disease-research
https://www.benchchem.com/product/b15566693#hydroxysafflor-yellow-a-for-cardiovascular-disease-research
https://www.benchchem.com/product/b15566693#hydroxysafflor-yellow-a-for-cardiovascular-disease-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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